molecular formula C22H16FN3O3S B2862241 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-83-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2862241
CAS No.: 895022-83-0
M. Wt: 421.45
InChI Key: VNXGBMQUXOMVFC-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods and Chemical Properties

The research efforts in synthesizing novel compounds often focus on enhancing the selectivity and efficacy of potential therapeutic agents. For instance, the study on the synthesis and evaluation of substituted benzamides as inhibitors showcases the development of compounds with significant potency against specific targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating the importance of innovative synthesis methods in drug discovery (Borzilleri et al., 2006).

Applications in Imaging and Radiotracer Development

Substituted imidazo[1,2-a]pyridines and their radiolabeled derivatives have been explored for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), highlighting their potential applications in imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Electrochromic Materials and Organic Electronics

The development of donor-acceptor-type electrochromic polymers employing thiadiazolo[3,4-c]pyridine as an electron acceptor indicates the potential of such compounds in creating materials with low bandgap and high coloration efficiency, suitable for applications in organic electronics and smart windows (Ming et al., 2015).

Drug Metabolism and Pharmacokinetics

Investigations into the metabolism and disposition of novel orexin receptor antagonists, such as SB-649868, provide essential insights into the pharmacokinetics and metabolic pathways of therapeutic agents, aiding in the optimization of drug design and development (Renzulli et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity demonstrate the ongoing search for new agents capable of addressing the challenge of antimicrobial resistance, highlighting the role of novel compounds in developing effective antibacterial and antifungal treatments (Anuse et al., 2019).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c23-16-5-1-4-15(9-16)21(27)26(13-14-3-2-6-24-12-14)22-25-17-10-18-19(11-20(17)30-22)29-8-7-28-18/h1-6,9-12H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXGBMQUXOMVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.